2-(chloromethyl)-6-phenyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine
Overview
Description
“2-(chloromethyl)-6-phenyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine” is a complex organic compound. It belongs to the class of oxazines, which are heterocyclic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . Oxazines and their derivatives have gained much recognition in synthetic organic chemistry due to their biological activities .
Molecular Structure Analysis
Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . The exact molecular structure of “this compound” is not specified in the available literature.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the literature, oxazolines, a related class of compounds, have been synthesized via various pathways .Scientific Research Applications
Chemical Synthesis and Properties
The synthesis and properties of related compounds have been a focus of research, contributing to the understanding of heterocyclic chemistry and facilitating the development of novel chemical entities. Studies have demonstrated the condensation reactions of certain precursors to form related heterocyclic compounds, revealing insights into their structural characteristics through techniques like 1H NMR spectroscopy and X-ray diffraction. These findings are crucial for the development of new synthetic methodologies in organic chemistry (Demchenko et al., 2003).
Antimicrobial Applications
Research has also delved into the antimicrobial potential of derivatives of imidazo[2,1-c][1,4]oxazine compounds. The synthesis of novel derivatives and their evaluation against various microbial strains highlight the promise of these compounds as antimicrobial agents. This work is pivotal for the discovery of new therapeutic options against resistant microbial pathogens (Sawant, 2013).
Pharmacological Screening
The exploration of novel heterocyclic compounds for pharmacological screening emphasizes the potential of imidazo[2,1-c][1,4]oxazine derivatives in drug discovery. Studies focusing on the reaction of specific precursors with α-aminoketones to yield bi- and tricyclic imidazo-fused intermediates for further pharmacological evaluation suggest a versatile approach to generating pharmacologically active molecules (Medaer & Hoornaert, 1999).
Catalytic Processes
The development of catalytic processes for constructing heterocyclic compounds, including those related to imidazo[2,1-c][1,4]oxazine, through one-pot synthesis methods, represents another significant application. These methods offer efficient routes to a variety of products, showcasing the importance of catalysts in facilitating novel synthetic pathways (Huang et al., 2013).
Properties
IUPAC Name |
2-(chloromethyl)-6-phenyl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c14-6-11-7-16-8-12(17-9-13(16)15-11)10-4-2-1-3-5-10/h1-5,7,12H,6,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOVDJBGTYBRQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=NC(=CN21)CCl)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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